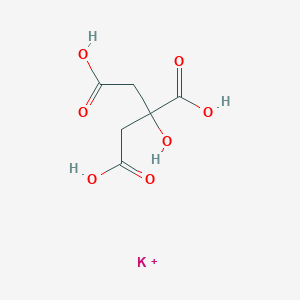

Citrato de potasio monohidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El citrato de potasio, también conocido como citrato tripotásico, es una sal de potasio del ácido cítrico con la fórmula molecular K₃C₆H₅O₇. Aparece como un polvo cristalino blanco, higroscópico, inodoro y con sabor salino. El citrato de potasio es altamente soluble en agua y se utiliza en diversas aplicaciones, como aditivo alimentario para regular la acidez y como agente medicinal para controlar los cálculos renales derivados del ácido úrico o la cistina .

Aplicaciones Científicas De Investigación

El citrato de potasio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente tampón en diversas reacciones químicas y procedimientos analíticos.

Biología: Se emplea en medios de cultivo celular para mantener la estabilidad del pH.

Industria: Se utiliza en la industria alimentaria como conservante y regulador de la acidez, y en la agricultura como fuente de potasio para la nutrición de las plantas

Mecanismo De Acción

El citrato de potasio ejerce sus efectos al aumentar el pH urinario y los niveles de citrato. Cuando se administra por vía oral, se metaboliza para producir una carga alcalina, que ayuda a neutralizar la acidez de la orina. Esta alcalinización previene la formación de cálculos renales al inhibir la cristalización del oxalato de calcio y el ácido úrico. El compuesto también modifica el manejo renal del citrato, aumentando su excreción en la orina .

Compuestos Similares:

Cloruro de Potasio: Se utiliza para tratar la hipokalemia (bajos niveles de potasio) pero no tiene las propiedades alcalinizantes del citrato de potasio.

Citrato de Sodio: Otra sal de citrato que se utiliza para fines similares pero contiene sodio en lugar de potasio.

Citrato de Calcio: Se utiliza como suplemento de calcio y también tiene propiedades alcalinizantes.

Singularidad del Citrato de Potasio: El citrato de potasio es único en su capacidad de complementar el potasio y alcalinizar la orina, lo que lo hace particularmente efectivo en la prevención de cálculos renales. A diferencia del cloruro de potasio, que se utiliza principalmente para abordar la deficiencia de potasio, el citrato de potasio tiene un doble papel tanto en aplicaciones médicas como industriales .

Análisis Bioquímico

Biochemical Properties

Potassium citrate monohydrate plays a crucial role in biochemical reactions. It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism . In solution, potassium citrate monohydrate dissociates into potassium ions (K+) and citrate ions (C6H5O7^3-), facilitating its role as an electrolyte and influencing biochemical and physiological interactions within biological systems .

Cellular Effects

Potassium citrate monohydrate has significant effects on various types of cells and cellular processes. It is used to treat a kidney stone condition called renal tubular acidosis . Potassium Citrate is also indicated for the management of Hypocitraturic calcium oxalate nephrolithiasis . It appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate .

Molecular Mechanism

The molecular mechanism of action of Potassium citrate monohydrate involves its dissociation into potassium ions and citrate ions in solution . This facilitates its role as an electrolyte and influences biochemical and physiological interactions within biological systems . It increases urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate .

Temporal Effects in Laboratory Settings

Potassium citrate monohydrate demonstrates exceptional solubility in water, readily dissolving to form clear solutions without leaving any visible residue . Under typical storage conditions, potassium citrate monohydrate maintains stability; however, exposure to elevated temperatures or incompatible substances may trigger its decomposition .

Dosage Effects in Animal Models

The effects of Potassium citrate monohydrate vary with different dosages in animal models

Metabolic Pathways

Potassium citrate monohydrate is absorbed and the citrate is metabolised to bicarbonate . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism .

Transport and Distribution

Potassium citrate monohydrate is rapidly absorbed when given by mouth, and is excreted in the urine

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El citrato de potasio se puede sintetizar mediante la neutralización del ácido cítrico con bicarbonato de potasio, carbonato de potasio o hidróxido de potasio. La reacción implica disolver ácido cítrico en agua y agregar gradualmente el compuesto de potasio mientras se mantiene el pH entre 6.5 y 6.8. La solución se filtra y el solvente se evapora para obtener cristales de citrato de potasio .

Métodos de Producción Industrial: En entornos industriales, la preparación del citrato de potasio implica filtrar una solución de fermentación de ácido cítrico a través de una membrana de alta permeabilidad, calentar la solución a 80-90 °C y tratarla con carbón activado. La solución se evapora hasta alcanzar un estado saturado, se enfría para cristalizar y se procesa adicionalmente con etanol para reextracción. El paso final implica disolver bicarbonato de potasio en agua, calentarlo a 85-100 °C y agregar la solución de ácido cítrico preparada para formar citrato de potasio .

Análisis De Reacciones Químicas

Tipos de Reacciones: El citrato de potasio principalmente experimenta reacciones de neutralización debido a su naturaleza ácida. También puede participar en reacciones de complejación con iones metálicos.

Reactivos y Condiciones Comunes:

Neutralización: Reacciona con ácidos fuertes como el ácido clorhídrico para formar ácido cítrico y cloruro de potasio.

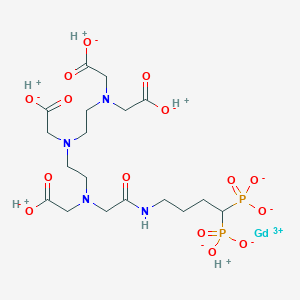

Complejación: Forma complejos con iones metálicos como el calcio y el magnesio en condiciones acuosas.

Productos Principales:

Neutralización: Ácido cítrico y las sales de potasio correspondientes.

Complejación: Complejos metal-citrato.

Comparación Con Compuestos Similares

Potassium Chloride: Used to treat hypokalemia (low potassium levels) but does not have the alkalizing properties of potassium citrate.

Sodium Citrate: Another citrate salt used for similar purposes but contains sodium instead of potassium.

Calcium Citrate: Used as a calcium supplement and also has alkalizing properties.

Uniqueness of Potassium Citrate: Potassium citrate is unique in its ability to both supplement potassium and alkalize the urine, making it particularly effective in preventing kidney stones. Unlike potassium chloride, which is primarily used to address potassium deficiency, potassium citrate has a dual role in both medical and industrial applications .

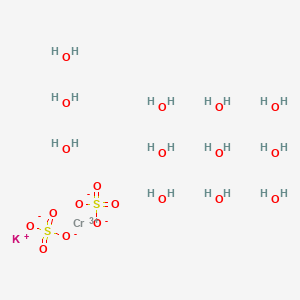

Propiedades

Key on ui mechanism of action |

After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. |

|---|---|

Número CAS |

6100-05-6 |

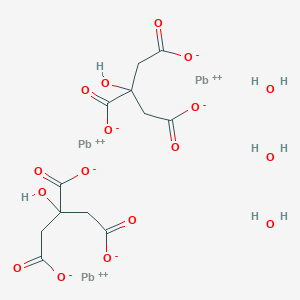

Fórmula molecular |

C6H10KO8 |

Peso molecular |

249.24 g/mol |

Nombre IUPAC |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

Clave InChI |

KXXBTYROZQVYLL-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K+] |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Key on ui other cas no. |

6100-05-6 |

Descripción física |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

Números CAS relacionados |

6100-05-6 (Parent) 866-84-2 (anhydrous) |

Solubilidad |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

Sinónimos |

Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |

Origen del producto |

United States |

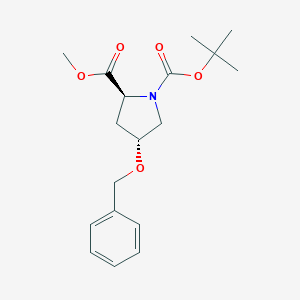

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(bromomethyl)phenyl]benzoate](/img/structure/B147952.png)